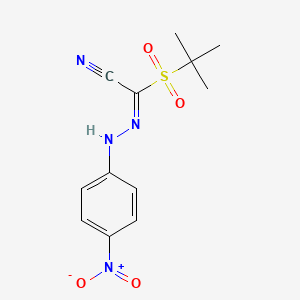![molecular formula C8H9ClN8 B7785965 N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785965.png)
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide involves several synthetic routes, each with specific reaction conditions. One common method includes the use of halogenated hydrocarbons and N-protective indole derivatives. The reaction typically involves a C-H alkylation process facilitated by a manganese catalyst and magnesium metal . The reaction conditions often require mechanical grinding to ensure proper mixing and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogenated hydrocarbons and strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Known for its stimulant effects and structural similarity in certain functional groups.
Aspirin: Shares some chemical properties and is used for its anti-inflammatory effects.
Morphine: Similar in its ability to interact with biological targets, though with different therapeutic applications.
Uniqueness
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide stands out due to its specific molecular structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its versatility in various scientific applications further highlights its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN8/c9-6-1-2-8(15-13-6)16-14-7(10)3-17-5-11-4-12-17/h1-2,4-5H,3H2,(H2,10,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHUSPNFYLWFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN=C(CN2C=NC=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1N/N=C(\CN2C=NC=N2)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-3-(methoxymethyl)-4-[(pyridin-3-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785886.png)

![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide](/img/structure/B7785903.png)

![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-4-one](/img/structure/B7785921.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one](/img/structure/B7785925.png)
![methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B7785936.png)
![(5E)-2-(1,3-dihydroxypropan-2-ylamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7785941.png)
![4-[[(Z)-(3-methoxy-5-oxofuran-2-ylidene)methyl]amino]benzoic acid](/img/structure/B7785959.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785971.png)
![N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785979.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785988.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B7785990.png)
![(E)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B7786001.png)
